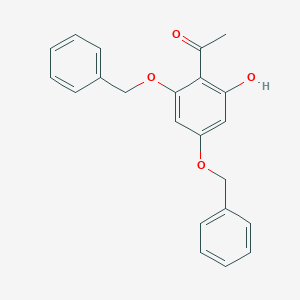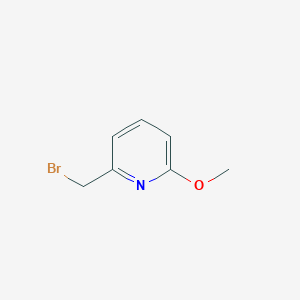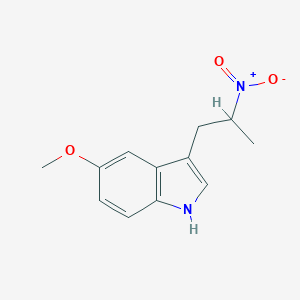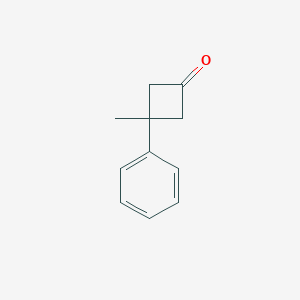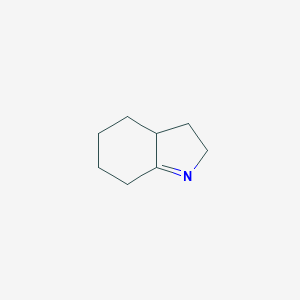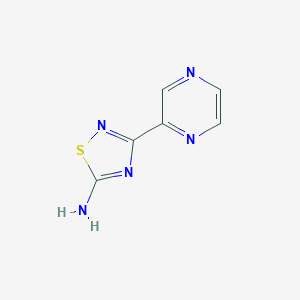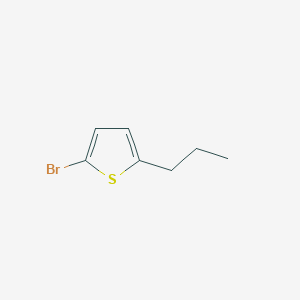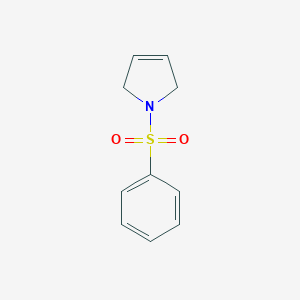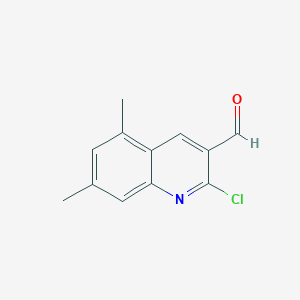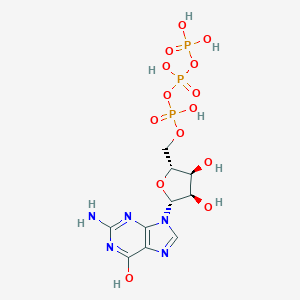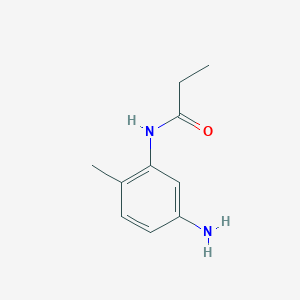![molecular formula C17H16N2O3 B187149 3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール CAS No. 33723-33-0](/img/structure/B187149.png)
3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール
説明
3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:抗ウイルス剤
インドール誘導体は、「3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール」を含め、抗ウイルス剤としての可能性について研究されています。 インドール核は、複数の受容体に高い親和性で結合する能力があるため、多くの合成医薬品分子に見られる一般的な構造であり、新規治療薬の開発に役立ちます . 特に、インドール誘導体は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しており、抗ウイルス薬としての可能性を示しています .
癌治療:細胞毒性剤
インドール誘導体の構造的複雑さは、癌細胞に対する細胞毒性特性を探求することを可能にします。 これらの化合物の立体化学、「3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール」などは、細胞生存率に影響を与える能力に関連しており、癌治療薬の設計において重要です .
農業化学:植物成長調整剤
植物におけるトリプトファンの分解によって生成されるインドール-3-酢酸は、インドール化合物が植物ホルモンとして機能する例です。 拡張して、「3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール」は、作物のさまざまな生理学的プロセスに影響を与える新しい植物成長調整剤を開発するために改変できます .
化粧品業界:UVフィルター
インドール構造は、紫外線を吸収する能力で知られており、そのため「3-[1-(4-メトキシフェニル)-2-ニトロエチル]-1H-インドール」などの誘導体は、日焼け止め製品用の効果的なUVフィルターに開発することができます。 この用途は、化合物の光安定性と広スペクトルUV吸収能力を利用しています .
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight is 29633 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
生化学分析
Biochemical Properties
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the compound acting as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific conditions under which the compound is applied.
Molecular Mechanism
At the molecular level, 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions, but its effects can change over time due to degradation or interactions with other molecules . Long-term studies have indicated that the compound can have lasting effects on cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, which is important for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. Understanding these processes is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for its activity and function, as it determines the specific cellular processes that are affected.
特性
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOHFWHBDXMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386303 | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33723-33-0 | |
| Record name | 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33723-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


